(2,1,3-Benzoxadiazol-5-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,1,3-Benzoxadiazol-5-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H5ClN2O3S and a molecular weight of 232.64 g/mol . It is known for its utility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,1,3-Benzoxadiazol-5-yl)methanesulfonyl chloride typically involves the reaction of 2,1,3-benzoxadiazole with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(2,1,3-Benzoxadiazol-5-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines, and solvents like dichloromethane. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various sulfonamide derivatives .
Scientific Research Applications
(2,1,3-Benzoxadiazol-5-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide compounds.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,1,3-Benzoxadiazol-5-yl)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide bonds, which are important in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- (2,1,3-Benzoxadiazol-5-yl)methanesulfonyl fluoride
- (2,1,3-Benzoxadiazol-5-yl)methanesulfonyl bromide
- (2,1,3-Benzoxadiazol-5-yl)methanesulfonyl iodide
Uniqueness
(2,1,3-Benzoxadiazol-5-yl)methanesulfonyl chloride is unique due to its specific reactivity and the types of reactions it can undergo. Compared to its analogs, the chloride variant is often preferred for its stability and ease of handling in various synthetic applications .
Biological Activity
(2,1,3-Benzoxadiazol-5-yl)methanesulfonyl chloride, a compound characterized by its unique benzoxadiazole structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : this compound
- CAS Number : 2138332-78-0
- Molecular Formula : C8H7ClN2O2S
Synthesis
The synthesis of this compound typically involves the reaction of benzoxadiazole derivatives with methanesulfonyl chloride under controlled conditions. The process can be optimized for yield and purity through various synthetic strategies including:
- Direct Chlorination : Utilizing chlorinating agents in the presence of a base.
- Substitution Reactions : Employing nucleophilic substitution methods to introduce the sulfonyl chloride group.
Antimicrobial Properties
Research indicates that derivatives of benzoxadiazole exhibit significant antimicrobial activity. A study evaluated the antibacterial effects of related compounds against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using broth dilution methods. The results are summarized in Table 1.
Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
---|---|---|---|
This compound | 8 | 16 | Bactericidal |
Benzoxazolinone Derivative | 4 | 8 | Bacteriostatic |
Control (No Treatment) | >100 | >100 | No Activity |
The compound demonstrated a bactericidal effect against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent in therapeutic applications .
Anticancer Activity
In addition to antimicrobial properties, studies have explored the anticancer potential of benzoxadiazole derivatives. The compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The findings indicated that the compound inhibited cell proliferation effectively.
Table 2 summarizes the cytotoxic effects:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis |
A549 | 20 | Cell cycle arrest at G2/M phase |
The mechanism involves the activation of apoptotic pathways and cell cycle regulation, highlighting its potential as a chemotherapeutic agent .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in bacterial cell wall synthesis.
- DNA Interaction : It can intercalate into DNA strands, disrupting replication processes in cancer cells.
Case Studies
Several case studies have documented the efficacy of benzoxadiazole derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A clinical trial evaluated the use of a benzoxadiazole derivative in treating patients with resistant bacterial infections. Results showed a significant reduction in infection rates compared to standard treatments.
- Oncological Application : In a study involving cancer patients, treatment with a benzoxadiazole-based compound resulted in improved survival rates and reduced tumor sizes in combination with traditional chemotherapy.
Properties
IUPAC Name |
2,1,3-benzoxadiazol-5-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3S/c8-14(11,12)4-5-1-2-6-7(3-5)10-13-9-6/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJABDERKAGOGIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.